molecular formula C12H15BrClNO2 B8124226 (3-Bromo-5-chloro-phenyl)-methyl-carbamic acid tert-butyl ester

(3-Bromo-5-chloro-phenyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B8124226
M. Wt: 320.61 g/mol
InChI Key: RDHKXPGKTYBXFQ-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloro-phenyl)-methyl-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with a carbamic acid ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chloro-phenyl)-methyl-carbamic acid tert-butyl ester typically involves the reaction of 3-bromo-5-chlorobenzylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloro-phenyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The carbamate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved with sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine can yield an aniline derivative.

    Hydrolysis: The major products are the corresponding carbamic acid and tert-butyl alcohol.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Bromo-5-chloro-phenyl)-methyl-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for the exploration of structure-activity relationships in drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloro-phenyl)-methyl-carbamic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets. The carbamate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-5-methyl-phenyl)-methyl-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of a bromine atom.

    (3-Bromo-5-fluoro-phenyl)-methyl-carbamic acid tert-butyl ester: Similar structure but with a fluorine atom instead of a chlorine atom.

    (3-Bromo-5-chloro-phenyl)-methyl-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

Uniqueness

(3-Bromo-5-chloro-phenyl)-methyl-carbamic acid tert-butyl ester is unique due to the combination of bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The tert-butyl ester group provides steric hindrance, affecting the compound’s stability and solubility.

Properties

IUPAC Name

tert-butyl N-(3-bromo-5-chlorophenyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15(4)10-6-8(13)5-9(14)7-10/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHKXPGKTYBXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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